molecular formula C9H7BrF4O B14038613 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B14038613
M. Wt: 287.05 g/mol
InChI Key: WQBSYYWRVOTTFD-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and trifluoromethyl substituents

Preparation Methods

The synthesis of 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of ethoxy, fluoro, and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, ethoxy, fluoro, and trifluoromethyl groups contribute to its reactivity and ability to form bonds with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene can be compared with similar compounds such as:

  • 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene
  • 1-Bromo-3-methoxy-5-trifluoromethyl-benzene

These compounds share similar structural features but differ in the position and type of substituents, which can affect their chemical properties and reactivity

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(9(12,13)14)3-6(10)8(7)11/h3-4H,2H2,1H3

InChI Key

WQBSYYWRVOTTFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(F)(F)F)Br)F

Origin of Product

United States

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